Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC17867270
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO3 |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-14-11(13)10-7-12-6-9(10)8-2-4-15-5-3-8/h8-10,12H,2-7H2,1H3 |
| Standard InChI Key | NBYDJFXOZNFYIK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNCC1C2CCOCC2 |
Introduction
Structural and Molecular Features
Core Architecture
Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 4-position with an oxane (tetrahydropyran) ring and at the 3-position with a methyl carboxylate group. The oxane ring contributes to the molecule’s stereoelectronic properties, while the ester group enhances its solubility in organic solvents.
Key Structural Attributes:
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Pyrrolidine Ring: Provides a rigid scaffold that influences conformational stability.
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Oxane Moiety: Introduces steric bulk and modulates lipophilicity via its ether oxygen.
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Methyl Carboxylate: Serves as a reactive site for hydrolysis or transesterification.
Physicochemical Properties
Data from VulcanChem and ChemSpace highlight critical properties:
| Property | Value |
|---|---|
| Molecular Weight | 213.27 g/mol |
| LogP (Partition Coefficient) | 0.2 (estimated) |
| Rotatable Bonds | 3 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 48 Ų |
The compound’s moderate polar surface area and LogP suggest balanced solubility in both aqueous and lipid environments, making it suitable for drug discovery applications.
Synthesis and Manufacturing
Industrial Synthesis
The primary synthesis route involves esterification of the corresponding carboxylic acid precursor with methanol, catalyzed by sulfuric acid under reflux conditions:
Key steps include:
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Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.
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Nucleophilic Attack: Methanol attacks the activated carbonyl carbon.
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Deprotonation: Formation of the ester and water.
Industrial-scale production may employ continuous flow reactors to optimize yield (typically >85%) and reduce reaction time.
Purification and Characterization
Post-synthesis, the crude product is purified via column chromatography or recrystallization. Structural validation relies on:
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NMR Spectroscopy: and NMR confirm substitution patterns.
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Mass Spectrometry: High-resolution MS verifies molecular weight.
Chemical Reactivity and Derivative Formation
Ester Hydrolysis
The methyl ester undergoes hydrolysis in acidic or basic conditions to yield the free carboxylic acid:
This reaction is pivotal for generating carboxylate salts or amide derivatives.
Nucleophilic Substitution
Biological Activity and Mechanistic Insights
Enzyme Interaction Studies
While direct biological data for methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate remains limited, structural analogs demonstrate activity as enzyme inhibitors or receptor modulators. The oxane ring’s ether oxygen may engage in hydrogen bonding with catalytic residues, while the pyrrolidine nitrogen could coordinate metal ions in active sites.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a building block for:
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Peptidomimetics: Mimicking peptide structures to enhance metabolic stability.
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Small-Molecule Libraries: High-throughput screening for drug discovery.
Chemical Biology
Used in protease inhibition assays to study substrate specificity, leveraging its rigid scaffold to probe enzyme active sites.
Material Science
Hybrid heterocycles like this compound are explored for coordination polymers due to their ability to chelate metal ions.
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